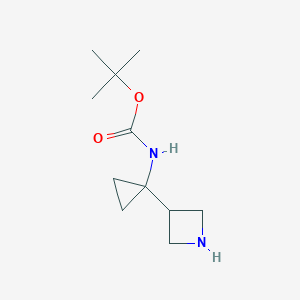
(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester
Descripción general
Descripción
“(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 . The IUPAC name for this compound is "tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate" .
Molecular Structure Analysis
The InChI key for this compound is JVEKOTXBPDKXPQ-UHFFFAOYSA-N . The canonical SMILES representation is "CC©©OC(=O)NC1(CC1)C2CNC2" .Aplicaciones Científicas De Investigación
Synthetic and Crystallographic Studies
The compound "(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester" is a complex organic molecule involved in various synthetic and crystallographic studies. One relevant research involves the preparation of similar compounds and their characterization through techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction studies. These compounds demonstrate unique crystalline structures and interactions, such as strong N–H···O intermolecular hydrogen bonding and weak C–H···π interactions, which are crucial for understanding their properties and potential applications in materials science or pharmaceuticals (Kant, Singh, & Agarwal, 2015).
Chemical Synthesis and Modification
The azetidine ring, a part of the molecule , is often used in the synthesis of various compounds. For instance, azetidinones served as crucial synthons in the preparation of ylide pyridyl thio esters, which were then utilized to synthesize a series of carbapenems with studied antimicrobial properties (Guthikonda et al., 1987). Additionally, research highlights the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, demonstrating the reagent's effectiveness and mildness, preserving the stereochemical integrity of the substrates. This indicates the compound's role in the preparation and modification of various pharmaceutical substances (Li et al., 2006).
Biological Applications and Studies
The structural features of compounds similar to "(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester" have been explored for potential biological applications. For example, amino acid-azetidine chimeras were synthesized to study the influence of conformation on peptide activity, indicating their potential in medicinal chemistry and drug design (Sajjadi & Lubell, 2008). Furthermore, compounds containing the azetidine ring have been studied as inhibitors of intracellular NAAA activity, which are important in therapeutic approaches for treating pain and inflammation (Nuzzi et al., 2016).
Propiedades
IUPAC Name |
tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEKOTXBPDKXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

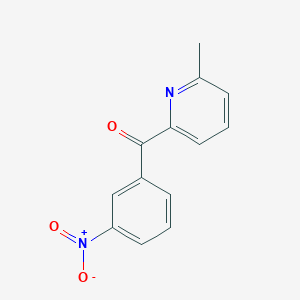
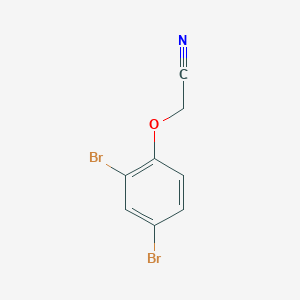
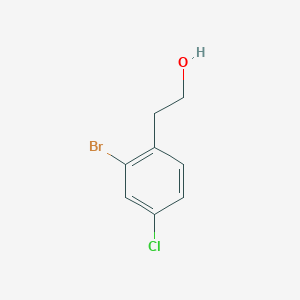
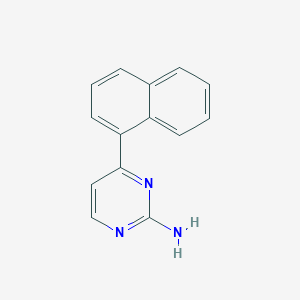
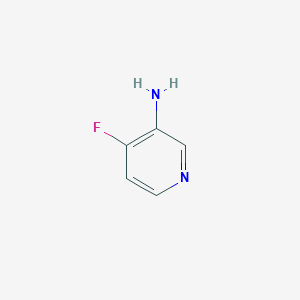
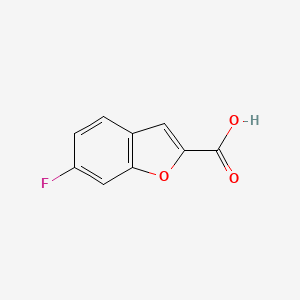
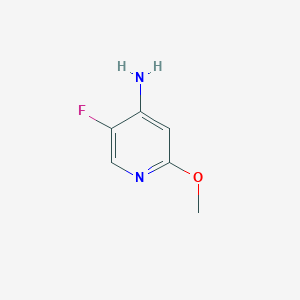

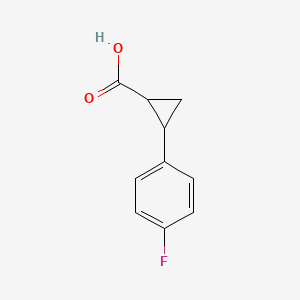

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)